molecular formula C6H14N2O2S B13232544 1-Methanesulfonyl-2-methylpiperazine

1-Methanesulfonyl-2-methylpiperazine

Cat. No.: B13232544
M. Wt: 178.26 g/mol
InChI Key: PSZFGHUEAYIHLB-UHFFFAOYSA-N
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Description

1-Methanesulfonyl-2-methylpiperazine is a chemical compound with the molecular formula C6H14N2O2S. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. This compound is known for its applications in various fields, including medicinal chemistry and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Methanesulfonyl-2-methylpiperazine can be synthesized through several methods. One common approach involves the reaction of 2-methylpiperazine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity, often involving automated systems for precise control of temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

1-Methanesulfonyl-2-methylpiperazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfone derivatives, while substitution reactions can produce a variety of functionalized piperazines .

Scientific Research Applications

1-Methanesulfonyl-2-methylpiperazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-methanesulfonyl-2-methylpiperazine involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an enzyme inhibitor, modulating the activity of enzymes involved in critical biological pathways. The piperazine moiety is known to influence the pharmacokinetic properties of the compound, enhancing its efficacy and bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Methanesulfonyl-2-methylpiperazine is unique due to the presence of both the methanesulfonyl and methyl groups, which confer distinct chemical properties and reactivity. This combination enhances its utility in various applications, particularly in medicinal chemistry where specific functional groups are crucial for biological activity .

Properties

IUPAC Name

2-methyl-1-methylsulfonylpiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O2S/c1-6-5-7-3-4-8(6)11(2,9)10/h6-7H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSZFGHUEAYIHLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCCN1S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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